3-(1,1-Dimethylethyl)-alpha-phenylbenzenemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanol, 3-(1,1-dimethylethyl)-alpha-phenyl- is an organic compound with a complex structure It is characterized by the presence of a benzenemethanol core substituted with a 3-(1,1-dimethylethyl) group and an alpha-phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 3-(1,1-dimethylethyl)-alpha-phenyl- can be achieved through several methods. One common approach involves the reaction of 3-(1,1-dimethylethyl)benzaldehyde with phenylmagnesium bromide, followed by reduction with lithium aluminum hydride. The reaction conditions typically require an inert atmosphere, such as nitrogen, and an organic solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as chromatography, ensures the removal of impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanol, 3-(1,1-dimethylethyl)-alpha-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzenemethanol derivatives.
Substitution: Formation of halogenated benzenemethanol derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenemethanol, 3-(1,1-dimethylethyl)-alpha-phenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenemethanol, 3-(1,1-dimethylethyl)-alpha-phenyl- involves its interaction with specific molecular targets. The compound can form stable bonds with hydroxyl and carboxyl groups, acting as a protecting group in various chemical reactions. This stability is crucial for its effectiveness in synthetic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanol, 4-(1,1-dimethylethyl)-: Similar structure but with the tert-butyl group at the 4-position.
Benzenemethanol, 3-(1,1-dimethylethyl)-: Lacks the alpha-phenyl group.
Uniqueness
Benzenemethanol, 3-(1,1-dimethylethyl)-alpha-phenyl- is unique due to the presence of both the 3-(1,1-dimethylethyl) and alpha-phenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for specific synthetic and research applications .
Eigenschaften
CAS-Nummer |
52458-12-5 |
---|---|
Molekularformel |
C17H20O |
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
(3-tert-butylphenyl)-phenylmethanol |
InChI |
InChI=1S/C17H20O/c1-17(2,3)15-11-7-10-14(12-15)16(18)13-8-5-4-6-9-13/h4-12,16,18H,1-3H3 |
InChI-Schlüssel |
KGDXFXQHEMIYKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=CC(=C1)C(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.